molecular formula C10H11Cl2N5O3 B13450986 2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine

2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine

Cat. No.: B13450986
M. Wt: 320.13 g/mol
InChI Key: CLIPIWPZUFNPTN-AYQXTPAHSA-N
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Description

2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is a synthetic nucleoside analog. It is structurally related to purine nucleosides and has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out in the presence of a base such as ammonia to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the purine ring or the sugar moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It inhibits DNA polymerase and ribonucleotide reductase, enzymes crucial for DNA synthesis and repair. This results in the disruption of cellular replication and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is unique due to its dual chlorine substitutions, which enhance its stability and resistance to enzymatic degradation. This makes it a more effective inhibitor of DNA synthesis compared to other nucleoside analogs .

Properties

Molecular Formula

C10H11Cl2N5O3

Molecular Weight

320.13 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H11Cl2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1

InChI Key

CLIPIWPZUFNPTN-AYQXTPAHSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Cl)Cl)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)Cl)Cl)N

Origin of Product

United States

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